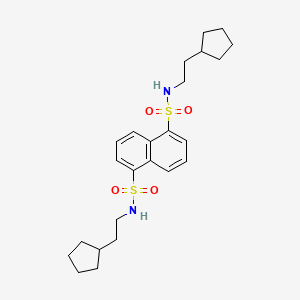
N,N'-bis(2-cyclopentylethyl)naphthalene-1,5-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N5-BIS(2-CYCLOPENTYLETHYL)NAPHTHALENE-1,5-DISULFONAMIDE is a chemical compound with the molecular formula C24H34N2O4S2 and a molecular weight of 478.67 g/mol . This compound is a derivative of naphthalene, characterized by the presence of two sulfonamide groups attached to the naphthalene ring, each substituted with a 2-cyclopentylethyl group .
Preparation Methods
The synthesis of N1,N5-BIS(2-CYCLOPENTYLETHYL)NAPHTHALENE-1,5-DISULFONAMIDE typically involves the reaction of naphthalene-1,5-disulfonyl chloride with 2-cyclopentylethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
N1,N5-BIS(2-CYCLOPENTYLETHYL)NAPHTHALENE-1,5-DISULFONAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
N1,N5-BIS(2-CYCLOPENTYLETHYL)NAPHTHALENE-1,5-DISULFONAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N1,N5-BIS(2-CYCLOPENTYLETHYL)NAPHTHALENE-1,5-DISULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function and activity . The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
N1,N5-BIS(2-CYCLOPENTYLETHYL)NAPHTHALENE-1,5-DISULFONAMIDE can be compared with other naphthalene-based sulfonamides, such as:
N1,N5-bis(prop-2-en-1-yl)naphthalene-1,5-diamine: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
1,6-dibromo-2-hydroxynaphthalene-3-carboxylic acid: Another naphthalene derivative with different functional groups, used in different applications.
The uniqueness of N1,N5-BIS(2-CYCLOPENTYLETHYL)NAPHTHALENE-1,5-DISULFONAMIDE lies in its specific substituents and the resulting properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C24H34N2O4S2 |
|---|---|
Molecular Weight |
478.7 g/mol |
IUPAC Name |
1-N,5-N-bis(2-cyclopentylethyl)naphthalene-1,5-disulfonamide |
InChI |
InChI=1S/C24H34N2O4S2/c27-31(28,25-17-15-19-7-1-2-8-19)23-13-5-12-22-21(23)11-6-14-24(22)32(29,30)26-18-16-20-9-3-4-10-20/h5-6,11-14,19-20,25-26H,1-4,7-10,15-18H2 |
InChI Key |
WEEFQQCTEHXMFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCNS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NCCC4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


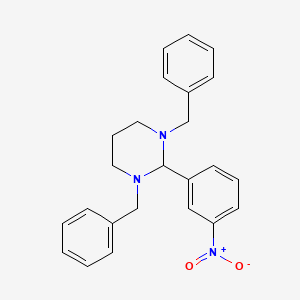
![2-{[7-(3,4-diethoxybenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B11506713.png)
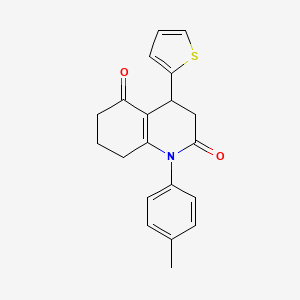
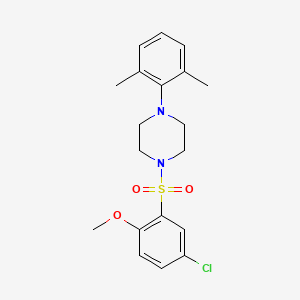
![N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B11506732.png)
![2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11506736.png)
![methyl (4Z)-4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11506739.png)
![N-(3,4-dimethylphenyl)-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B11506745.png)
![1-(2,5-Dichlorophenyl)-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B11506753.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B11506756.png)
![ethyl 4-[(benzylamino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11506767.png)
![6-methyl-2-{4-[(E)-2-phenylethenyl]phenyl}quinoline-4-carboxylic acid](/img/structure/B11506773.png)
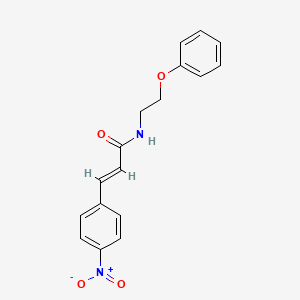
![2-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B11506781.png)
